molecular formula C10H13NO3 B143837 Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-59-9

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B143837
CAS No.: 2199-59-9
M. Wt: 195.21 g/mol
InChI Key: GDISALBEIGGPER-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: is an organic compound with the molecular formula C10H13NO3 . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is used as an intermediate in the synthesis of various biologically active molecules, including receptor tyrosine kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions to form carboxylic acids.

    Reduction: It can be reduced to corresponding alcohols.

    Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: 5-carboxy-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both formyl and ethyl ester groups in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate makes it a versatile intermediate for synthesizing a wide range of biologically active compounds.
  • Its unique structure allows for specific reactivity patterns that are not observed in its analogs.

Properties

IUPAC Name

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDISALBEIGGPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176417
Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2199-59-9
Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
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Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
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Synthesis routes and methods I

Procedure details

Dimethylformamide (322 g) and dichloromethane (3700 mL) were cooled in an ice bath to 4° C. and phosphorus oxychloride (684 g) was added with stirring. Solid 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (670 g) was slowly added in aliquots over 15 minutes. The maximum temperature reached was 18° C. The mixture was heated to reflux for one hour, cooled to 10° C. in an ice bath and 1.6 L of ice water was rapidly added with vigorous stirring. The temperature increased to 15° C. 10 N Hydrochloric acid (1.6 L) was added with vigorous stirring. The temperature increased to 22° C. The mixture was allowed to stand for 30 minutes and the layers allowed to separate. The temperature reached a maximum of 40° C. The aqueous layer was adjusted to pH 12-13 with 10 N potassium hydroxide (3.8 L) at a rate that allowed the temperature to reach and remain at 55° C. during the addition. After the addition was complete the mixture was cooled to 10° C. and stirred for 1 hour. The solid was collected by vacuum filtration and washed four times with water to give 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (778 g, 100% yield) as a yellow solid. 1H-NMR (DMSO-d6) δ1.25 (t, 3H, CH3), 2.44, 2.48 (2×s, 2×3H, 2×CH3), 4.16 (q, 2H, CH2), 9.59 (s, 1H, CHO), 12.15 (br s, 1H, NH). MS m/z 195 [M+1].
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322 g
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3700 mL
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684 g
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670 g
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ice water
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1.6 L
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1.6 L
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Synthesis routes and methods II

Procedure details

2,4-Diethoxycarbonyl-3,5-dimethylpyrrole (2.0 g) was dissolved in ethanol (20 ml), and a 1 N sodium hydroxide solution (20 ml) was added and stirred overnight at 80° C. After cooling to room temperature, the reaction mixture was neutralized with a hydrochloric acid solution. The precipitate was collected by filtration, and dried in vacuo. The obtained solid was dissolved in trifluoroacetic acid (20 ml), and stirred for 1 hour at 40° C. While cooling with ice, triethyl orthoformate (2.5 ml) was slowly added dropwise to the reaction mixture. The mixture was allowed to room temperature, and then stirred for 2 hours. The resultant was concentrated at reduced pressure. The residue was added to a saturated sodium hydrogencarbonate and stirred, and then the precipitate was collected by filtration. The obtained solid was purified using medium pressure silica gel flash column chromatography (hexane:ethyl acetate=5:1 to 1:1), and dried in vacuo to afford 5-formyl-2,4-dimethyl-pyrrole-3-carboxylic acid ethyl ester (1.21 g, 74%) as a light yellow solid.
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2 g
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20 mL
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20 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3,5-Dimethyl-1H-pyrrole-2.4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (80.1 g, 0.3 mol) and 400 mL of trifluoroacetic acid were stirred for 5 minutes in a 2 L 3-neck round bottom flask equipped with mechanical stirring and warmed to 40° C. in an oil bath. The mixture was then cooled to −5° C. and triethyl orthoformate (67.0 g, 0.45 mol) was added all at once. The temperature increased to 15° C. The mixture was stirred for about 1 minute, removed from the cold bath and then stirred for 1 hour. The trifluoroacetic acid was removed by rotary evaporation and the residue put in the refrigerator where it solidified. The solid was dissolved by warming and poured into 500 g of ice. The mixture was extracted with 800 mL of dichloromethane to give a red solution and a brown precipitate, both of which were saved. The precipitate was isolated and washed with 150 mL of saturated sodium bicarbonate solution. The dichloromethane phase was washed with 150 mL of sodium bicarbonate and both bicarbonate solutions discarded. The dichloromethane solution was washed with 3 times with 100 mL of water each time. The dichloromethane solution was evaporated to dryness and the dark residue recrystallized twice from hot ethyl acetate after decolorizing with Darco to give golden yellow needles. The brown precipitate was recrystallized from 350 mL of hot ethyl acetate after decolorizing with Darco to give a yellow-red solid. All the recrystallized solids were combined and recrystallized from 500 mL of hot ethanol to give 37.4 g (63.9%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester as yellow needles (mp 165.6-166.3° C., lit. 163-164° C.). The evaporated residues from the ethyl acetate and ethanol mother liquors were recrystallized from 500 mL of ethanol to give 10.1 g (17.1%) of a second crop of dirty yellow needles.
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400 mL
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solvent
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67 g
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Synthesis routes and methods V

Procedure details

A mixture of 2-tert-butyloxycarbonyl-3,5-dimethyl-4-ethoxycarbonylpyrrole and triethyl orthoformate (1.5 equiv.) in trifluoroacetic acid was stirred at 15° C. for 1 hour. The reaction was concentrated and the residue was purified to give (64%) 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole as yellow needles.
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